Benzyl butylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-butylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDBGSINGXXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402963 | |
| Record name | Benzyl N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13105-53-8 | |
| Record name | Benzyl N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Chemical Transformations of Benzyl Butylcarbamate
Carbamate (B1207046) Cleavage and Deprotection Mechanisms
The cleavage of the carbamate bond in benzyl (B1604629) butylcarbamate is a key transformation, effectively deprotecting the butylamino group. This can be achieved through several distinct mechanistic pathways, including acid-catalyzed, reductive, and orthogonal strategies.
The benzyloxycarbonyl group, of which benzyl butylcarbamate is an example, is susceptible to cleavage under acidic conditions. total-synthesis.com The mechanism for the acid-catalyzed cleavage of carbamates generally involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com However, for benzyl carbamates, the more common pathway involves protonation of the ether-like oxygen of the benzyloxy group. This is followed by the departure of the stable benzyl cation (or its capture by a nucleophile), leading to the formation of an unstable N-butylcarbamic acid. masterorganicchemistry.com This carbamic acid intermediate readily undergoes spontaneous decarboxylation, breaking down into butylamine (B146782) and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com
Protonation of the benzyl ether oxygen.
Cleavage of the carbon-oxygen bond to release a stabilized benzyl cation and the N-butylcarbamic acid.
Rapid decarboxylation of the carbamic acid to yield the free amine (butylamine) and carbon dioxide.
Strong acids, such as HBr or trifluoroacetic acid (TFA), are often employed for this transformation. total-synthesis.commasterorganicchemistry.com The stability of the benzyl carbocation intermediate facilitates this cleavage pathway.
A hallmark of the benzyl carbamate protecting group is its facile removal via catalytic hydrogenolysis. masterorganicchemistry.com This reductive deprotection strategy is exceptionally mild and chemoselective, leaving many other functional groups intact. The most common catalyst for this reaction is palladium on carbon (Pd/C), used with a hydrogen source like hydrogen gas (H₂) or through transfer hydrogenation with donors like tetrahydroxydiboron. total-synthesis.comresearchgate.net
The mechanism proceeds as follows:
The palladium catalyst facilitates the cleavage of the benzylic C-O bond.
Hydrogen adds across this bond, leading to the formation of toluene (B28343) and N-butylcarbamic acid. total-synthesis.com
As in the acid-catalyzed pathway, the N-butylcarbamic acid is unstable and spontaneously decarboxylates to furnish the deprotected butylamine and carbon dioxide. total-synthesis.com
This method is advantageous due to its neutral pH conditions and high efficiency. masterorganicchemistry.comresearchgate.net Interestingly, the hydrogenolysis of benzyl ethers can be selectively inhibited by additives like ammonia (B1221849) or pyridine, allowing for the deprotection of a Cbz group while preserving a benzyl ether elsewhere in the molecule. organic-chemistry.org
Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in a molecule without affecting others. wikipedia.org Benzyl carbamates are a key component of many orthogonal schemes due to their unique cleavage conditions. total-synthesis.comnumberanalytics.com
This compound can be used in tandem with other common amine protecting groups, such as:
tert-Butoxycarbonyl (Boc): This group is labile to moderate acids like trifluoroacetic acid but is stable to hydrogenolysis and basic conditions. masterorganicchemistry.comorganic-chemistry.org
9-Fluorenylmethoxycarbonyl (Fmoc): This group is removed under mild basic conditions (e.g., piperidine) but is stable to acidolysis and hydrogenolysis. masterorganicchemistry.comwikipedia.org
Therefore, in a complex molecule containing multiple protected amines, one could selectively deprotect a Boc-protected amine with acid, an Fmoc-protected amine with base, and the this compound group via hydrogenolysis, all independently of one another. masterorganicchemistry.comwikipedia.org This control is fundamental in complex syntheses, such as those of peptides and other natural products. wikipedia.orgnumberanalytics.com
Reductive Deprotection Strategies (e.g., Hydrogenolysis of Benzyl Carbamates)
N-Alkylation and N-Derivatization Reaction Mechanisms
Beyond cleavage, the carbamate nitrogen in this compound can serve as a site for further functionalization, most notably through N-alkylation.
While the nitrogen in a carbamate is less nucleophilic than in a free amine due to resonance delocalization, it can be deprotonated by a suitable base to form a carbamate anion. This anion is a potent nucleophile that can react with alkylating agents, such as alkyl halides, to form N-alkylated carbamates. nih.gov
A highly effective method for this transformation involves the use of cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF. nih.govresearchgate.net The proposed mechanism for this cesium-promoted alkylation involves the formation of a cesium carbamate salt, which then undergoes nucleophilic attack on the alkyl halide. google.com
To enhance selectivity and prevent undesired side reactions like overalkylation, additives such as tetrabutylammonium (B224687) iodide (TBAI) are often included. nih.govresearchgate.net TBAI is believed to facilitate the reaction by stabilizing the carbamate anion through ion pairing with the tetrabutylammonium cation and potentially enhancing the rate of CO₂ incorporation if the carbamate is formed in situ. nih.govacs.org This one-pot, three-component coupling of an amine, carbon dioxide, and an alkyl halide is an efficient route to synthesize carbamates, and subsequent N-alkylation can be achieved by adding another alkyl halide. organic-chemistry.org
Conformational Dynamics and Rotational Barriers of the Carbamate Moiety
The carbamate functional group possesses distinct structural and dynamic properties, primarily due to the delocalization of the nitrogen lone pair into the carbonyl group. acs.org This resonance imparts partial double-bond character to the C–N bond.
This partial double bond creates a significant energy barrier to rotation around the C–N bond, leading to the existence of planar syn and anti rotamers (also referred to as E/Z isomers). nih.govmissouri.edu The rotational barrier for typical N-alkylcarbamates is approximately 16 kcal/mol. nih.gov This barrier is generally lower than that of analogous amides by about 3-4 kcal/mol. nih.gov
The magnitude of this rotational barrier is influenced by several factors:
Electronic Effects: Electron-withdrawing groups attached to the nitrogen decrease the rotational barrier by reducing the C-N double bond character, while electron-donating groups increase it. nih.govnd.edu
Steric Hindrance: Steric interactions can influence the relative stability of the rotamers and the transition state for rotation. nd.edu
Solvent Effects: The polarity of the solvent can affect the rotational barrier. The transition state for rotation may be more or less polar than the ground state, depending on the specific carbamate structure. acs.org Hydrogen bonding with the solvent can also either increase or decrease the barrier depending on which atoms are involved. acs.org
The study of these conformational dynamics is often carried out using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). nd.eduacs.orgnih.gov
Table 1: Comparison of Rotational Energy Barriers (ΔG‡) for Various Carbamates This table provides illustrative data for different carbamate structures to contextualize the properties of the carbamate moiety, as specific experimental data for this compound is not readily available.
| Compound | Solvent | Rotational Barrier (kcal/mol) | Reference |
| Methyl N,N-dimethylcarbamate | CS₂ | 15.3 ± 0.5 | acs.org |
| S-methyl N,N-dimethylthiocarbamate | CS₂ | 14.0 ± 1.1 | acs.org |
| N-phenylcarbamate (general) | - | 12.5 | nih.gov |
| t-butyl N-methyl-N-(p-methoxyphenyl)carbamate | CDCl₃ | 12.3 | nd.edu |
| t-butyl N-methyl-N-(p-nitrophenyl)carbamate | CDCl₃ | 10.8 | nd.edu |
Syn and Anti Conformations and Their Interconversion
The carbamate functional group, a key feature of this compound, exhibits conformational isomerism due to restricted rotation around the carbon-nitrogen (C–N) bond. This restriction arises from the delocalization of the nitrogen's non-bonded electrons into the adjacent carbonyl group, giving the C–N bond partial double-bond character. nih.govacs.org This results in two primary planar conformations: syn and anti. acs.org
In the context of a generic carbamate, these conformations are defined by the dihedral angle of the substituents around the C–N bond. The anti conformation is generally more stable than the syn conformation by approximately 1.0–1.5 kcal/mol. acs.org This preference is attributed to both steric and electrostatic factors. acs.org The interconversion between these two rotamers (rotational isomers) can occur, but the energy barrier for this rotation is significant enough that both conformers can be observed, sometimes in a nearly 50:50 mixture, especially when the energy difference between them is minimal. nih.govacs.org The equilibrium between syn and anti isomers and the activation energies for their interconversion make carbamates interesting as potential conformational switches in molecular systems. nih.gov
The stability of these conformers can be influenced by temperature. For instance, in N-carbamoylated amino acids, an increase in temperature can cause the favored rotamer to switch from syn to anti. acs.org This dynamic equilibrium is a critical aspect of the stereochemistry of carbamates like this compound.
Factors Influencing Conformational Preferences (e.g., Steric and Electronic Perturbations)
Several factors can influence the equilibrium between the syn and anti conformations of carbamates, including this compound. These perturbations can be broadly categorized as steric and electronic. nih.govnumberanalytics.com
Steric Effects: The size and shape of the substituents on both the nitrogen and the oxygen atoms of the carbamate group play a crucial role. solubilityofthings.com Bulky substituents can create steric hindrance, which is a repulsive interaction between electron clouds of atoms in close proximity. numberanalytics.comsolubilityofthings.com This repulsion can destabilize one conformer relative to the other. For example, in many Boc-protected amino acids, the energy difference between the syn and anti isomers is close to zero, leading to a mixture of both. nih.gov In benzyl derivatives, the preference for a particular conformation is often related to minimizing the steric repulsion between the substituent's heteroatom and the nearest hydrogen atom on the aromatic ring. nih.gov
Electronic Effects: The electronic properties of the substituents and the surrounding environment also significantly impact conformational preference. nih.gov
Resonance and Electronegativity: The amide resonance in carbamates is a key stabilizing feature, though it is about 3–4 kcal/mol lower than in amides due to the electronic influence of the second oxygen atom. nih.govacs.org The electronegativity of substituents can alter dipole moments and bond angles, thereby affecting conformational stability. nih.gov
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can perturb the syn-anti equilibrium. nih.gov The carbamate group can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). nih.govacs.org
Solvent Effects: The polarity of the solvent, as well as factors like concentration, the presence of salts, and pH, can strongly influence the free energy difference between the syn and anti isomers. nih.gov For example, a hydrogen-bonding solvent could stabilize one conformer over the other through specific interactions. acs.org
The interplay of these factors determines the dominant conformation of this compound in a given environment.
| Factor | Description | Impact on this compound |
|---|---|---|
| Steric Hindrance | Repulsion between the butyl group on the nitrogen and the benzyl group on the oxygen. numberanalytics.comsolubilityofthings.com | Generally favors the 'anti' conformation where the larger groups are further apart. acs.org |
| Electronic Perturbations | Influence of substituent electronegativity and resonance on the C-N bond. nih.gov | The electron-donating nature of the butyl group and the properties of the benzyl group affect the electron density and rotational barrier. |
| Hydrogen Bonding | Intra- or intermolecular hydrogen bonds can stabilize specific conformations. nih.gov | The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, influencing conformational preference in protic solvents or in the solid state. |
| Solvent Polarity | The surrounding solvent can stabilize one conformer over the other based on dipole moment differences. nih.gov | Polar solvents may favor the conformer with a larger dipole moment. |
| Temperature | Higher temperatures can provide enough energy to overcome the rotational barrier, shifting the equilibrium between conformers. acs.org | An increase in temperature could lead to a higher population of the less stable conformer. |
Radical Reaction Mechanisms Involving Benzyl Carbamate Derivatives
Benzyl carbamate derivatives can participate in reactions involving radical intermediates. One notable mechanism is the three-component carboamination of alkenes, such as styrenes. nih.gov This process allows for the direct formation of complex amine derivatives.
The likely mechanism proceeds as follows nih.gov:
Radical Generation: An alkyl radical is generated from a precursor. Potassium alkyltrifluoroborates are effective sources for generating primary, secondary, or tertiary alkyl radicals. nih.gov Specifically, potassium benzyltrifluoroborates are known to readily form benzylic radicals. nih.gov
Radical Addition: The generated alkyl radical adds to the double bond of a styrene (B11656) molecule. This addition forms a new, more stable benzylic radical intermediate.
Oxidative Coupling: The benzylic radical is then oxidized by a metal catalyst, such as a copper(II) species, to form a carbocation.
Nucleophilic Attack: An amine derivative, which can be a carbamate, then acts as a nucleophile, attacking the carbocation to form the final C-N bond and the carboaminated product.
Another pathway involves the generation of alkoxycarbonyl radicals from carbazates, which then undergo a copper-catalyzed cross-coupling reaction with amines to yield carbamates. organic-chemistry.org These radical-based transformations provide efficient routes for synthesizing complex molecules under relatively mild conditions.
Ligand Design and Enzyme Interaction Mechanisms with Carbamate Functionality
The carbamate moiety is a significant structural feature in medicinal chemistry and drug design, including in derivatives of benzyl carbamate. nih.gov Its utility stems from its chemical stability and its ability to modulate interactions with biological targets like enzymes. nih.govacs.org
Role in Ligand-Enzyme Interactions:
Conformational Constraint: The partial double-bond character of the C-N bond in the carbamate group restricts the conformation of the molecule. This pre-organization can lead to a more favorable binding entropy when the ligand interacts with an enzyme's active site. nih.govacs.org
Hydrogen Bonding: The carbamate group can participate in crucial hydrogen bonding interactions within an enzyme's binding pocket. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, stabilizing the ligand-enzyme complex. nih.govmdpi.com
Carbamoylation: In some cases, carbamates act as inhibitors by covalently modifying the enzyme. This process, known as carbamoylation, involves the transfer of the carbamoyl (B1232498) group to a nucleophilic residue (like serine) in the enzyme's active site, leading to prolonged or irreversible inhibition. mdpi.comnih.gov This mechanism is a key feature of drugs like rivastigmine, a cholinesterase inhibitor. nih.gov
Benzyl carbamate derivatives have been investigated as inhibitors for various enzymes. For example, certain benzyl carbamates have shown inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.commdpi.com The design of these inhibitors often involves modifying the substituents on the benzyl and carbamate portions to optimize binding affinity and selectivity. nih.govmdpi.com For instance, a benzyl carbamate derivative showed 6-fold selectivity for the enzyme Cathepsin L over Cathepsin D. nih.govacs.org
| Compound Derivative | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | Acetylcholinesterase (AChE) | Demonstrated the best AChE inhibition in its series with an IC50 of 36.05 µM. mdpi.com | mdpi.com |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | Butyrylcholinesterase (BChE) | Identified as the most potent BChE inhibitor in its series with an IC50 of 22.23 µM and a selectivity index of 2.26 for BChE. mdpi.com | mdpi.com |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Cholinesterases (ChE) | Showed a very high selectivity index and an IC50 value comparable to the standard drug galanthamine. mdpi.com | mdpi.com |
Bond Activation and Functionalization at Benzylic Positions
The benzylic C(sp³)–H bond in molecules like this compound is susceptible to activation and functionalization due to its relative weakness and the stability of the resulting benzylic radical or ion. This has led to the development of various synthetic methods for creating new bonds at this position. nih.govmdpi.comacs.org
Transition-metal catalysis is a common strategy for benzylic C-H activation. magtech.com.cnresearchgate.net The carbamate group itself can act as a directing group, coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond, thereby enabling site-selective functionalization. magtech.com.cn Palladium, copper, and iron are among the metals used to catalyze these transformations, leading to products of acetoxylation, alkylation, or arylation. magtech.com.cn
Visible-light photoredox catalysis has emerged as a powerful, metal-free alternative for benzylic C-H functionalization. nih.govacs.orgacs.org In a typical mechanism, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer process. This can lead to the generation of a radical species that is capable of abstracting a hydrogen atom from the benzylic position (a process known as hydrogen-atom transfer or HAT). nih.gov The resulting benzylic radical can then be trapped by various nucleophiles or undergo further oxidation to a carbocation, which is then functionalized. nih.gov This approach has been successfully applied to the formation of C-N, C-O, and C-C bonds at the benzylic position of various substrates, including those with carbamate functionalities. acs.orgacs.org
Advanced Spectroscopic Characterization and Analytical Methodologies for Benzyl Butylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides a direct window into the chemical environment of individual atoms within the Benzyl (B1604629) butylcarbamate molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed constitutional map of the molecule can be constructed.
In ¹H NMR analysis, the chemical shift (δ) of a proton is indicative of its local electronic environment. For Benzyl butylcarbamate, distinct signals are expected for the protons of the benzyl group, the butyl chain, and the amine (NH) function.
The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum, around δ 7.3 ppm, due to the deshielding effect of the benzene (B151609) ring's π-electron system. The two benzylic protons (Ar-CH₂-O) are expected to resonate at approximately δ 5.1 ppm. The single proton of the carbamate's N-H group would likely appear as a broad singlet, with a chemical shift that can be variable depending on solvent and concentration, but is often found around δ 5.0 ppm.
The protons of the butyl chain exhibit characteristic chemical shifts and splitting patterns. The two protons on the carbon adjacent to the nitrogen (N-CH₂) are expected around δ 3.1 ppm as a triplet. The subsequent methylene (B1212753) groups farther from the electron-withdrawing carbamate (B1207046) function will appear progressively upfield, at approximately δ 1.5 ppm and δ 1.3 ppm, with the terminal methyl (CH₃) group resonating at the most upfield position, around δ 0.9 ppm, as a triplet. sciencemadness.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | ~ 7.3 | Multiplet |
| Benzylic (Ar-CH₂) | ~ 5.1 | Singlet |
| Amine (N-H) | ~ 5.0 | Broad Singlet |
| Butyl (α-CH₂) | ~ 3.1 | Triplet |
| Butyl (β-CH₂) | ~ 1.5 | Multiplet |
| Butyl (γ-CH₂) | ~ 1.3 | Multiplet |
| Butyl (δ-CH₃) | ~ 0.9 | Triplet |
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shift range in ¹³C NMR is much broader than in ¹H NMR, allowing for clear resolution of carbon signals. oregonstate.edu
The carbonyl carbon (C=O) of the carbamate group is the most deshielded, typically appearing around δ 156 ppm. rsc.org The carbons of the aromatic ring are found between δ 127-138 ppm. rsc.org The benzylic carbon (Ar-CH₂) is expected around δ 65-67 ppm, while the carbons of the butyl chain appear in the upfield region of the spectrum. arkat-usa.org The carbon adjacent to the nitrogen (α-C) resonates around δ 40 ppm, with the other carbons appearing at approximately δ 32 ppm (β-C), δ 20 ppm (γ-C), and δ 14 ppm (δ-C). rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 156 |
| Aromatic (C-Ar, quaternary) | ~ 138 |
| Aromatic (CH-Ar) | ~ 127-129 |
| Benzylic (Ar-CH₂) | ~ 66 |
| Butyl (α-CH₂) | ~ 40 |
| Butyl (β-CH₂) | ~ 32 |
| Butyl (γ-CH₂) | ~ 20 |
| Butyl (δ-CH₃) | ~ 14 |
For unambiguous structural confirmation, multi-dimensional NMR experiments are employed. These techniques correlate signals within the spectrum to reveal connectivity between atoms. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the butyl chain (e.g., α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with δ-CH₃). usm.my
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~5.1 ppm would correlate with the carbon signal at ~66 ppm, confirming the Ar-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for connecting different parts of the molecule. For example, the benzylic protons (Ar-CH₂) would show a correlation to the carbonyl carbon (C=O), and the α-CH₂ protons of the butyl group would also correlate to the same C=O carbon, confirming the ester and amide linkages of the carbamate functional group.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. Both IR and Raman spectroscopy provide a "fingerprint" of the molecule, with specific functional groups giving rise to characteristic absorption or scattering bands. researchgate.net
The carbamate group (-NH-C(=O)-O-) has several distinct vibrational modes that are readily identifiable in an IR spectrum. oup.com
N-H Stretch: For a secondary carbamate like this compound, the N-H stretching vibration appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding; in the solid state or concentrated solutions where hydrogen bonding is prevalent, the band appears at a lower frequency (e.g., ~3300 cm⁻¹), while in dilute solution, a "free" N-H stretch is observed at a higher frequency. oup.comresearchgate.net
C=O Stretch (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of a carbamate. oup.com It typically appears in the range of 1680-1730 cm⁻¹. Similar to the N-H stretch, its position is sensitive to hydrogen bonding, shifting to lower wavenumbers in the presence of H-bonding. oup.commdpi.com
C-N Stretch and N-H Bend (Amide II band): A coupled vibration involving C-N stretching and N-H in-plane bending, known as the Amide II band, is found between 1510-1550 cm⁻¹. sciencemadness.org
C-O Stretches: The carbamate group has two C-O single bonds, leading to asymmetric and symmetric stretching vibrations. These typically appear in the 1250-1000 cm⁻¹ region. oup.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NH- | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | C₆H₅ | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | -C(=O)- | 1680 - 1730 | Strong, Sharp |
| N-H Bend (Amide II) | -NH- | 1510 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | C₆H₅ | 1450 - 1600 | Medium |
| Asymmetric C-O-C Stretch | -O-C=O | 1200 - 1260 | Strong |
While IR spectroscopy is highly effective, Raman spectroscopy provides complementary information. sci-hub.se Vibrational modes that are symmetric and involve a change in the polarizability of the molecule are typically strong in Raman spectra. For this compound, the symmetric stretching of the aromatic ring would be a prominent Raman band. The C=O stretch is also active in both IR and Raman spectra. While specific Raman data for this compound is not widely published, analysis of related compounds like benzyl carbamate shows characteristic bands. chemicalbook.com The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes, confirming the presence of all key structural components, including the benzyl ring, the butyl chain, and the carbamate linkage.
Characteristic Absorption Bands of Carbamate Functional Groups
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized forms.
In mass spectrometry, particularly using electron ionization (EI), this compound undergoes fragmentation, creating a unique pattern of ions that serves as a molecular fingerprint. The molecular ion (M+) peak, corresponding to the intact molecule, is expected at a mass-to-charge ratio (m/z) representing its molecular weight.
A common fragmentation pathway for benzyl carbamates involves the cleavage of the benzylic C-O bond. This leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds. researchgate.net Another significant fragmentation can occur at the carbamate linkage. For instance, rearrangement in benzyl esters can produce characteristic fragments. miamioh.edu The fragmentation of similar compounds, like benzylacetone, shows a strong peak for the benzyl cation at m/z 91 and the molecular ion peak. The specific fragmentation pattern for this compound would also likely show ions corresponding to the loss of the butyl group and other characteristic cleavages of the carbamate structure.
A hypothetical fragmentation pattern based on common pathways is presented below:
| Ion (Fragment) | Structure | m/z (Mass-to-Charge Ratio) | Significance |
| Molecular Ion | C₁₂H₁₇NO₂⁺ | 207 | Represents the intact molecule. |
| Tropylium Ion | C₇H₇⁺ | 91 | Characteristic fragment of benzyl-containing compounds. |
| [M - C₄H₉]⁺ | C₈H₈NO₂⁺ | 150 | Corresponds to the loss of the butyl group. |
| [M - OC₄H₉]⁺ | C₈H₈NO⁺ | 134 | Corresponds to the loss of the butoxy group. |
| Butyl Cation | C₄H₉⁺ | 57 | Represents the butyl fragment. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. This technique distinguishes between compounds with the same nominal mass but different chemical formulas. For a related compound, benzyl N-methyl-N-(2-oxoethyl)carbamate, the exact mass was determined to be 207.09000 Da. Similarly, HRMS can be used to determine the exact mass of this compound, which has a molecular formula of C₁₂H₁₇NO₂. The calculated exact mass for this formula provides a precise value for confirming its identity in complex samples. clockss.org
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | N/A |
| Calculated Exact Mass | 207.12593 | Computed |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
Determination of Molecular Ions and Fragmentation Patterns
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This technique is useful for detecting and quantifying compounds with chromophores, such as the benzene ring in this compound. The benzene ring gives rise to characteristic absorption bands. For example, benzylamine (B48309) exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.com Similarly, other carbamates are often analyzed at wavelengths around 220 nm or 270 nm. sepscience.comwpmucdn.com The UV-Vis spectrum of this compound is expected to show absorption in a similar region due to the electronic transitions within the aromatic ring. This technique is valuable for monitoring the concentration of this compound in solution and studying its stability. emerginginvestigators.orgsigmaaldrich.com
| Parameter | Expected Wavelength Range (nm) | Associated Chromophore |
| Primary Absorption (π → π) | ~200-220 | Benzene Ring |
| Secondary Absorption (π → π) | ~250-270 | Benzene Ring |
Chromatographic Separation and Quantification Techniques
Chromatography is essential for separating this compound from other components in a mixture before its identification and quantification.
Gas chromatography is a suitable technique for analyzing volatile and thermally stable compounds like this compound. scielo.org.mx In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com For non-volatile compounds, derivatization might be necessary to increase volatility. academicjournals.org
When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural identification. researchtrend.net The retention time from the GC offers one level of identification, while the mass spectrum from the MS provides a detailed molecular fingerprint, confirming the compound's identity. caymanchem.complos.org GC-MS is widely used for the analysis of various organic compounds, including allergens and other substances in consumer products and environmental samples. scholarsresearchlibrary.comepa.gov The operating conditions, such as the temperature program and column type, are optimized to achieve good separation. mdpi.com For instance, the analysis of ethyl carbamate, a related compound, has been successfully performed using GC-MS.
| Parameter | Typical Conditions |
| GC Column | DB-5 MS or similar (5%-phenyl)-methylpolysiloxane capillary column. mdpi.com |
| Carrier Gas | Helium. scielo.org.mx |
| Injector Temperature | 250-280 °C. mdpi.comd-nb.info |
| Oven Program | Temperature gradient, e.g., starting at 50-60°C and ramping up to 200-300°C. mdpi.comd-nb.info |
| MS Detector | Electron Ionization (EI) at 70 eV. caymanchem.com |
| MS Scan Range | m/z 35-600 amu. mdpi.comd-nb.info |
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For polar compounds, reversed-phase HPLC is commonly used. chromatographyonline.comjfda-online.com this compound, being moderately polar, can be effectively analyzed by HPLC. The separation is typically achieved on a C8 or C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govscirp.org
Coupling HPLC with mass spectrometry (HPLC-MS) combines the high separation power of HPLC with the sensitive and selective detection of MS. researchgate.netresearchgate.net This is particularly useful for analyzing complex matrices. researchgate.netnih.gov Electrospray ionization (ESI) is a common interface that allows for the analysis of polar compounds. nih.govresearchgate.net HPLC-MS methods are widely applied in the analysis of pharmaceuticals, personal care products, and pesticides, including various carbamates. sepscience.comchromatographyonline.comusgs.gov
| Parameter | Typical Conditions |
| HPLC Column | Reversed-phase C8 or C18. nih.govscirp.org |
| Mobile Phase | Gradient of water and acetonitrile/methanol, often with an acid modifier like formic acid. scirp.orgresearchgate.net |
| Detector | Diode Array Detector (DAD) for UV-Vis detection or Mass Spectrometer (MS). nih.gov |
| MS Ionization | Electrospray Ionization (ESI), positive or negative mode. nih.govresearchgate.net |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Polar Compounds
Advanced Sample Preparation for Analytical Precision
Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest, thereby enhancing the accuracy and sensitivity of subsequent analyses. For carbamates, several sophisticated extraction and derivatization techniques have been optimized.
The extraction of carbamates from complex matrices often utilizes solid-phase extraction (SPE) and matrix solid-phase dispersion (MSPD) to achieve clean extracts and high recovery rates. While protocols specifically detailing the extraction of this compound are not prevalent, methods optimized for structurally related N-alkyl carbamates and other preservative carbamates provide a strong basis for its analysis.
One relevant protocol involves the extraction of N-alkyl and N,N-dialkyl carbamate prodrugs from aqueous buffer solutions using Solid Phase Extraction (SPE). permegear.com This method employs Oasis HLB cartridges, which are effective for a wide range of compound polarities. permegear.com Another powerful technique is Matrix Solid-Phase Dispersion (MSPD), which has been optimized for the simultaneous extraction of multiple preservatives, including the related iodopropynyl butylcarbamate, from cosmetic and pharmaceutical products. akjournals.com MSPD combines extraction and cleanup into a single step, using a solid support like Florisil to disperse the sample and eluting the analytes with appropriate solvents. akjournals.com
| Technique | Target Analytes | Sample Matrix | Extraction Details | Reference |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | N-monoalkyl and N,N-dialkyl carbamate prodrugs | Aqueous buffer | Cartridge: Oasis HLB (30 mg, 1 cc). Conditioning: 1 mL methanol, followed by 1 mL purified water. Loading: 5 mL of aqueous sample. | permegear.com |
| Matrix Solid-Phase Dispersion (MSPD) | Iodopropynyl butylcarbamate and other preservatives | Cosmetics (liquid, gel) and Pharmaceuticals (liquid, ointment) | Dispersant: Florisil. Eluents: n-hexane and ethyl acetate. Detection: Gas Chromatography with Flame Ionization Detection (GC-FID). | akjournals.com |
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, particularly in gas chromatography (GC). sigmaaldrich.com For the carbamate class of compounds, especially N-methylcarbamate pesticides, derivatization is a common strategy to improve thermal stability and enhance detectability by GC systems equipped with electron capture detectors (ECD) or mass spectrometry (MS). usda.govresearchgate.net
A prominent strategy involves pre-column derivatization using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). usda.govresearchgate.net This reaction typically targets the active hydrogen on the nitrogen atom of N-methylcarbamates. usda.gov The process can be integrated with extraction by using supercritical fluid carbon dioxide (SC-CO2) as a medium, which dissolves the derivatizing agent and simultaneously extracts the carbamates from the sample matrix. usda.govresearchgate.net This combined approach simplifies sample preparation, reduces the use of organic solvents, and achieves excellent sensitivity for the derivatized carbamates. usda.gov While this compound is an N-substituted, not an N-methyl, carbamate, these methods exemplify key derivatization approaches for the broader carbamate family to enable or enhance GC analysis.
| Strategy | Target Class | Reagent | Methodology | Purpose / Enhancement | Reference |
|---|---|---|---|---|---|
| Pre-column Derivatization | N-methylcarbamate pesticides | Heptafluorobutyric anhydride (HFBA) with pyridine | Simultaneous supercritical fluid extraction (SFE) with in-situ derivatization in SC-CO2. The derivatized analytes are then analyzed by GC/ECD or GC/MS. | Improves thermal stability and volatility for GC analysis; enhances sensitivity for ECD and MS detection. | usda.govresearchgate.net |
| Silylation | General (compounds with active hydrogens) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Replaces active hydrogens on polar functional groups (e.g., -OH, -NH2) with a nonpolar tert-butyl dimethylsilyl (TBDMS) group. | Increases volatility and thermal stability for GC analysis. TBDMS derivatives are more stable against moisture than TMS derivatives. | sigmaaldrich.com |
Computational Chemistry and Theoretical Studies of Benzyl Butylcarbamate
Quantum Mechanical Investigations of Molecular Structure and Energetics
Quantum mechanics forms the foundation for modern computational chemistry, allowing for the detailed calculation of molecular properties from first principles. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and energetics of Benzyl (B1604629) butylcarbamate.
Density Functional Theory (DFT) has become a popular method for ground-state electronic structure calculations due to its favorable balance of accuracy and computational cost. ohio-state.eduresearchgate.net This approach is used to determine the most stable three-dimensional arrangement of atoms in the Benzyl butylcarbamate molecule, known as the optimized ground-state geometry. fas.org
Below is an interactive table representing the type of data that would be generated from a DFT geometry optimization of this compound at a common level of theory (e.g., B3LYP/6-311G).
| Parameter Type | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| Bond Length | C-N (carbamate) | ~1.36 Å |
| Bond Length | O-C (ester) | ~1.34 Å |
| Bond Length | N-C (butyl) | ~1.47 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Angle | O=C-N | ~125° |
| Bond Angle | C-N-C | ~121° |
| Bond Angle | C-O-C | ~116° |
| Dihedral Angle | O=C-N-C (butyl) | ~180° (trans is often preferred) |
| Dihedral Angle | C-C-O-C (benzyl) | ~180° or ~0° |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based solely on fundamental physical constants. wikipedia.orgresearchgate.net
While computationally more demanding than DFT, ab initio methods are often used to achieve higher accuracy for electronic energies and properties. bsc.es They are particularly valuable for benchmarking results from DFT calculations and for studying systems where DFT may be less reliable. For this compound, these high-accuracy calculations can provide a more precise determination of the molecule's electronic energy, ionization potential, and electron affinity, offering a deeper understanding of its intrinsic electronic structure. aps.org
Density Functional Theory (DFT) Calculations for Ground State Properties
Conformational Landscape Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations or rotamers. wikipedia.org Conformational analysis is the study of the energies of these different conformations and the barriers to rotation between them. ic.ac.uklibretexts.org By mapping the potential energy as a function of bond rotations, a potential energy surface is generated, revealing the most stable conformers (energy minima) and the transition states that separate them. nih.gov
The rotation around single bonds is not entirely free; it is hindered by an energy barrier that must be overcome. wikipedia.org In this compound, several key rotational barriers dictate its conformational flexibility.
C(O)-N Bond Rotation: The central carbamate (B1207046) C-N bond has significant double-bond character due to resonance, leading to a substantial rotational barrier. Studies of similar amides and carbamates show this barrier can be in the range of 16-23 kcal/mol. mdpi.comresearchgate.net
N-C(butyl) and O-C(benzyl) Bond Rotations: Rotation around the single bonds connecting the butyl and benzyl groups to the carbamate core is less restricted. DFT calculations on similar benzylcarbamate systems suggest energy barriers for rotation around the benzylic C-N bond are approximately 4–6 kcal/mol.
The following table summarizes the theoretically predicted rotational barriers for key bonds in this compound based on data from analogous compounds.
| Rotatable Bond | Description | Predicted Barrier (kcal/mol) | Reference for Analogy |
| C(O)-N | Carbamate amide bond | 16 - 23 | mdpi.comresearchgate.net |
| Ph-CH₂ | Benzyl group rotation | ~3 - 11 | mdpi.comnih.gov |
| O-CH₂ | Benzyl ether linkage | ~4 - 6 | |
| N-CH₂ | Butyl amine linkage | ~4 - 6 |
The conformational preferences of this compound can be significantly altered by adding substituents to either the benzyl ring or the butyl chain. These effects are primarily electronic or steric in nature.
Electronic Effects: Placing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring can alter the electronic structure of the entire molecule. rsc.org For example, studies on nitrobenzyl carbamates show that electron-donating substituents on the benzyl ring can stabilize developing positive charges during fragmentation reactions, thereby influencing reaction kinetics which are inherently linked to the molecule's conformational and electronic properties. rsc.org
Steric Effects: The size and shape of substituents play a crucial role. For instance, replacing the n-butyl group with a bulkier tert-butyl group would introduce significant steric hindrance. This increased steric bulk would likely raise the rotational barrier around the N-C bond and could favor specific conformations to minimize van der Waals repulsion between the bulky group and the rest of the molecule.
Theoretical Prediction of Rotational Barriers
Electronic Property Calculations for Reactivity Prediction
Computational methods are invaluable for predicting the chemical reactivity of this compound by calculating its electronic properties.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. orientjchem.org For this compound, the MEP would show regions of negative potential (colored red) around the electronegative oxygen atoms of the carbonyl group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the N-H proton (if present in a secondary carbamate) and benzylic protons. orientjchem.org
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution by calculating the partial atomic charges on each atom. This helps to quantify the electron density at different sites, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting the most likely sites for chemical reactions. researchgate.net
The table below outlines the types of electronic properties calculated for reactivity prediction and their significance.
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and hardness. A smaller gap suggests higher reactivity. |
| MEP Minima (Vmin) | Regions of most negative electrostatic potential. | Predicts sites for electrophilic attack (e.g., carbonyl oxygen). |
| Atomic Charges | Calculated charge distribution on each atom. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the benzene (B151609) ring and the non-bonding electrons of the oxygen and nitrogen atoms in the carbamate group. The LUMO is likely centered on the electrophilic carbonyl carbon and the antibonding π* orbitals of the aromatic ring. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to determine the energies of these orbitals. nih.gov The analysis of the HOMO-LUMO gap provides a quantitative measure of the molecule's electronic excitability and its tendency to engage in charge transfer interactions. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: This data is illustrative and based on typical values for similar organic molecules.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net
The potential is color-coded to represent different charge regions:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green: Denotes areas of neutral or zero potential. researchgate.net
In this compound, the MEP map would reveal a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net Conversely, the hydrogen atom attached to the carbamate nitrogen (N-H) would exhibit a strong positive potential (blue), making it a likely site for hydrogen bonding interactions. The aromatic ring would show a moderately negative potential above and below the plane of the ring, characteristic of π-electron systems. This detailed charge distribution map provides a guide to the molecule's reactivity and intermolecular interaction patterns. uni-muenchen.de
Reaction Mechanism Elucidation via Transition State Modeling
Understanding the precise mechanism of a chemical reaction involves characterizing the transient structures that connect reactants to products. Transition State Theory (TST) provides the theoretical framework for this analysis, identifying the transition state as a specific configuration along the reaction coordinate with the highest potential energy. numberanalytics.com Computational modeling is used to locate this transition state on the potential energy surface and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). numberanalytics.comwhiterose.ac.uk
For a reaction involving this compound, such as its base-catalyzed hydrolysis, computational methods could be used to model the entire reaction pathway. This process would involve:
Optimizing the geometries of the reactants (this compound and a hydroxide (B78521) ion).
Locating the transition state structure for the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Identifying any intermediate species, such as the tetrahedral intermediate formed during the reaction.
Calculating the energies of all species along the reaction coordinate to determine the activation barriers for each step.
This modeling provides a detailed, step-by-step view of the bond-breaking and bond-forming processes, which is crucial for understanding the kinetics and thermodynamics that govern the synthetic utility and chemical behavior of the compound. whiterose.ac.ukasianpubs.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations like DFT are excellent for describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular activity. nih.gov
An MD simulation of this compound could provide critical insights into its conformational dynamics. Key areas of investigation would include:
Conformational Flexibility: Analyzing the rotation around the various single bonds (e.g., the C-O and C-N bonds of the carbamate linkage) to identify the most stable conformers and the energy barriers between them.
Solvent Interactions: Simulating the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange themselves around the solute and influence its conformation and reactivity.
Intermolecular Interactions: In a simulation with multiple this compound molecules, one could study how they aggregate and interact with each other.
These simulations are essential for bridging the gap between the static picture of a single molecule and its behavior in a realistic chemical environment. nih.govarizona.edu
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property, such as its chemical reactivity or a measured biological activity. wikipedia.orgmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of related compounds are responsible for the differences in their activities. atlantis-press.com
For the study of chemical reactivity and synthetic utility, a QSAR model could be developed for a series of carbamate analogs. wikipedia.org This involves calculating a set of molecular descriptors for each compound and using statistical methods, like multiple linear regression, to build a predictive model. researchgate.net
Relevant descriptors for a QSAR study on this compound and its analogs might include:
Electronic Descriptors: Hammett constants (σ) or calculated atomic charges to quantify the electronic effects of substituents on the benzene ring.
Lipophilic Descriptors: The partition coefficient (logP) to describe the molecule's hydrophobicity.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to account for the size and shape of substituents.
A resulting QSAR equation might take the form: Reactivity = c1(logP) + c2(σ) + c3*(Es) + constant. mdpi.com Such a model would be invaluable for predicting the reactivity of new, unsynthesized carbamate derivatives, thereby guiding synthetic efforts toward compounds with desired properties. wikipedia.orgnih.gov
Table 2: Illustrative QSAR Data for a Hypothetical Series of Carbamate Analogs (Note: This data is for illustrative purposes to demonstrate the QSAR concept.)
| Compound | Substituent (on Benzene Ring) | logP (Lipophilicity) | σ (Electronic Parameter) | Observed Reactivity (log k) |
|---|---|---|---|---|
| 1 | H | 2.50 | 0.00 | 1.20 |
| 2 | 4-Cl | 3.21 | 0.23 | 1.55 |
| 3 | 4-OCH₃ | 2.45 | -0.27 | 0.98 |
Chemical Derivatization Strategies of Benzyl Butylcarbamate for Diverse Research Applications
Protective Group Chemistry
In organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides, protecting groups are indispensable tools. organic-chemistry.org They function as temporary modifications of a reactive functional group, preventing it from participating in a reaction while transformations are carried out elsewhere in the molecule. organic-chemistry.org The carbamate (B1207046) group, including the benzyl (B1604629) carbamate structure, is a popular choice for protecting amines because it renders the nitrogen atom non-nucleophilic. organic-chemistry.orgmasterorganicchemistry.com
The benzyl carbamate group, commonly abbreviated as Cbz or Z, is a widely used N-protecting group for amines in organic synthesis. total-synthesis.comacs.org Introduced by Max Bergmann and Leonidas Zervas in 1932, it played a pivotal role in advancing the field of peptide synthesis. masterorganicchemistry.comtotal-synthesis.com The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as Schotten-Baumann conditions, or in the presence of an organic base. total-synthesis.comacs.org This reaction converts the nucleophilic amine into a significantly less reactive carbamate, which is stable under a variety of reaction conditions. organic-chemistry.orgacs.org
The popularity of the Cbz group stems largely from the mild conditions required for its removal. acs.org The most common method for deprotection is palladium-catalyzed hydrogenolysis (H₂/Pd-C). masterorganicchemistry.comacs.org This process cleaves the benzylic C-O bond, releasing the free amine and generating toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com Alternative deprotection methods exist for substrates incompatible with hydrogenation, such as treatment with strong acids like HBr or certain Lewis acids, although these conditions are harsher. total-synthesis.comacs.org A newer protocol utilizes a nucleophilic deprotection mechanism with 2-mercaptoethanol, providing an orthogonal approach for sensitive substrates. acs.org
Table 1: Common Reagents for Cbz Protection and Deprotection
| Process | Reagent(s) | Typical Conditions |
|---|---|---|
| Protection | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., Na₂CO₃) or organic base (e.g., Et₃N) |
| Dibenzyldicarbonate (Cbz₂O) | Base, offers more optionality | |
| Deprotection | H₂/Pd-C | Catalytic hydrogenation, atmospheric or elevated pressure |
| HBr in Acetic Acid | Strong acid cleavage | |
| Trimethylsilyl (B98337) iodide (TMSI) | Lewis acidic conditions |
This table summarizes common reagents used for the installation and removal of the Cbz protecting group in synthetic chemistry. masterorganicchemistry.comtotal-synthesis.comacs.org
Orthogonal protection is a critical strategy in complex, multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. organic-chemistry.orgnumberanalytics.com The Cbz group is a key component in many orthogonal schemes due to its unique removal by hydrogenolysis. total-synthesis.com
It can be used alongside other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. organic-chemistry.orgmasterorganicchemistry.com For example, a molecule containing both a Cbz-protected amine and a Boc-protected amine can have the Boc group removed with an acid (e.g., trifluoroacetic acid) without affecting the Cbz group. masterorganicchemistry.com Subsequently, the Cbz group can be removed via hydrogenation, leaving the rest of the molecule intact. masterorganicchemistry.com This selective deprotection allows for precise, stepwise modifications of a polyfunctional molecule, a strategy that is fundamental to automated peptide synthesis. masterorganicchemistry.comwikipedia.org
Table 2: Example of an Orthogonal Protecting Group Set for Amines
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| Benzyl carbamate | Cbz, Z | Hydrogenolysis (e.g., H₂/Pd-C) |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
This table illustrates a common set of orthogonal protecting groups for amines, highlighting their different cleavage conditions which allow for selective deprotection. masterorganicchemistry.comtotal-synthesis.comwikipedia.org
Application of Benzyl Carbamate (Cbz) as a N-Protecting Group in Amine Synthesis
Synthesis of Advanced Chemical Intermediates
Beyond its role in protection, the benzyl carbamate scaffold is a valuable building block for synthesizing more complex chemical intermediates. By modifying the carbamate nitrogen or the benzyl group, or by using the entire moiety to direct reactions, chemists can generate a diverse range of functionalized molecules.
Benzyl butylcarbamate and its analogues can be elaborated into more complex structures. Mild and selective N-alkylation of carbamates can be achieved using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), allowing for the introduction of various alkyl or aryl substituents onto the carbamate nitrogen. researchgate.net
Furthermore, benzyl carbamate itself can participate in multicomponent reactions to create functionalized products in a single step. For instance, an iodine-catalyzed, one-pot, three-component aza-Friedel–Crafts reaction between an electron-rich arene, benzyl carbamate, and an aldehyde can produce N-Cbz protected α-branched amines in good to excellent yields. buu.ac.th These reactions demonstrate how a simple carbamate can be used as a key reagent to construct more elaborate building blocks for further synthetic endeavors.
Carbamate-protected heterocycles serve as important precursors for the synthesis of non-canonical and stereochemically complex amino acids. The Cbz group is frequently employed to protect a nitrogen atom within a strained ring system, which can then be opened by a nucleophile to install a new functional group with high regioselectivity and stereocontrol.
For example, a Cbz-protected aziridine (B145994) can undergo regioselective ring-opening with a nucleophile like cyanide. wisc.edu This reaction yields a functionalized amino acid precursor where the new group is positioned specifically in relation to the protected amine. wisc.edu Similarly, enantiopure β²,²-amino acids have been synthesized via the regioselective ring-opening of a five-membered cyclic sulfamidate derived from Cbz-protected α-benzylisoserine. acs.org In another approach, doubly-protected tetrahydropyrimidinones, bearing both Boc and Cbz groups, act as precursors that undergo a chemoselective two-step ring degradation to release functionalized β²-amino acids. beilstein-journals.org These strategies are invaluable for creating peptidomimetics and other biologically active molecules with precisely controlled architecture. acs.org
Preparation of Functionalized Carbamates as Synthetic Building Blocks
Derivatization for Enhanced Analytical Detection and Separation
Chemical derivatization is a powerful technique used to modify an analyte to improve its suitability for a specific analytical method, such as gas chromatography (GC) or liquid chromatography (LC). chromatographyonline.comjfda-online.com The goals of derivatization include increasing volatility, improving thermal stability, enhancing chromatographic separation, and boosting detector response. chromatographyonline.comjfda-online.com
The benzyl group, a core component of this compound, is itself a useful derivatizing agent for enhancing detection. Adding a benzyl group to an analyte introduces a chromophore that absorbs ultraviolet (UV) light at approximately 254 nm, facilitating detection by UV-Vis spectrophotometers commonly used in LC systems. chromatographyonline.com
For analysis by mass spectrometry (MS), derivatization can significantly improve performance. Reagents like benzoyl chloride, which is structurally related to the benzyl portion of Cbz, are used to label primary and secondary amines and phenols. nih.govdaneshyari.com This "benzoylation" increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns and often enhancing ionization efficiency for MS detection. nih.govumich.edu This strategy allows for the creation of targeted, highly sensitive assays for a wide range of small molecules, including neurochemicals and other metabolites. daneshyari.com While direct derivatization of this compound for its own analysis is less common, the principles highlight the utility of the benzyl moiety in enhancing the analytical detection of other compounds.
Acetylation and Silylation Techniques for GC Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. oup.com However, many carbamates, including this compound, are thermally labile and can decompose in the hot GC injector port, leading to inaccurate quantification and poor chromatographic results. oup.comusgs.govresearchgate.net Derivatization techniques such as acetylation and silylation are employed to increase the thermal stability and volatility of these compounds, making them suitable for GC analysis. jfda-online.comchromatographyonline.com
Acetylation
Acetylation involves the introduction of an acetyl group (CH₃CO) into a molecule, typically by replacing an active hydrogen atom on a hydroxyl, thiol, or amino group. researchgate.net In the case of this compound, the hydrogen on the nitrogen atom of the carbamate group can be replaced. This N-acetylation is effectively promoted by treating the carbamate with an acylating agent like acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. semanticscholar.org
Research has demonstrated the successful N-acetylation of benzyl carbamate using acetic anhydride and a catalytic amount of zinc chloride (ZnCl₂) under solvent-free conditions, achieving a 95% yield of the N-acetyl benzyl carbamate product. semanticscholar.org This method is also effective with other acid anhydrides, such as propionic, pivalic, and benzoic anhydrides. semanticscholar.org Another approach involves the use of acetyl chloride in the presence of sodium iodide to convert carbamates into their corresponding N-acetyl derivatives (amides). clockss.org This transformation enhances the compound's stability for GC analysis.
Table 1: Lewis Acid Catalyzed N-Acetylation of Benzyl Carbamate
This table summarizes the results of the N-acetylation of benzyl carbamate with acetic anhydride using various Lewis acid catalysts, demonstrating the effectiveness of this derivatization strategy. semanticscholar.org
| Catalyst | Time (hours) | Yield (%) |
|---|---|---|
| ZnCl₂ | 0.5 | 95 |
| FeCl₃ | 2.0 | 92 |
| MoCl₅ | 2.5 | 90 |
| B(C₆F₅)₃ | 3.0 | 85 |
| I₂ | 3.0 | 88 |
| None | 12.0 | 0 |
Silylation
Silylation is one of the most widely used derivatization techniques for GC analysis. researchgate.net It involves replacing an active hydrogen in the analyte with a trialkylsilyl group, commonly a trimethylsilyl (TMS) group. chromatographyonline.comresearchgate.net This process reduces the polarity of the compound, decreases intermolecular hydrogen bonding, and increases its volatility and thermal stability. chromatographyonline.com
For carbamates like this compound, silylating reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. These reagents are particularly reactive towards compounds containing nitrogenous groups, as well as hydroxyl and carboxyl groups. The reaction by-products of BSTFA are highly volatile, which minimizes interference during GC analysis. The derivatization is typically carried out by heating the sample with the silylating reagent, sometimes with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for hindered functional groups.
Table 2: Common Silylating Reagents for GC Derivatization
This table outlines common silylating reagents, their characteristics, and typical applications relevant for the derivatization of carbamates.
| Reagent | Abbreviation | Key Characteristics & Applications |
|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards nitrogenous compounds (amines, amides, carbamates), as well as alcohols and carboxylic acids. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | More volatile by-products than BSA, minimizing GC interference. Excellent for amino acids and nitrogen-containing compounds. |
| N-Trimethylsilylimidazole | TMSI or SIM | A strong silyl (B83357) donor, often used for derivatizing hydroxyl groups and sugars. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. chromatographyonline.com |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents like BSA or BSTFA to increase reactivity. |
Introduction of Chromophores for UV-Vis Detection
UV-Visible (UV-Vis) spectroscopy is a common detection method used in high-performance liquid chromatography (HPLC). chromatographyonline.com Its principle is based on the absorption of light by chromophores—functional groups within a molecule that absorb radiation in the UV or visible range. bspublications.net While this compound possesses a benzyl group that absorbs UV light, its detection sensitivity can be significantly enhanced by chemical derivatization to introduce a stronger or more specific chromophore. researchgate.net
This strategy is particularly useful when analyzing trace levels of the compound. The derivatization reaction attaches a molecule with high molar absorptivity to the analyte, thereby amplifying the detector's response. researchgate.net Recent studies have focused on synthesizing novel push-pull chromophores functionalized with carbamate groups. metu.edu.trmetu.edu.tr In this context, the carbamate nitrogen acts as a donor group to activate the molecule for further reactions, allowing for the construction of complex chromophoric systems. metu.edu.trnih.gov
Research has shown that by synthesizing various carbamate-substituted chromophores, it is possible to tune the optical properties of the resulting molecule. metu.edu.tr The charge-transfer bands of these derivatives can exhibit maximum absorbance (λmax) values ranging from 363 to 692 nm, covering a wide portion of the UV-Vis spectrum. metu.edu.trnih.gov While changing the carbamate side chain (e.g., from isobutyl to benzyl) may not significantly alter the electronic properties, the synthetic versatility allows for the creation of a diverse library of chromophores suitable for various analytical applications. nih.gov This approach demonstrates how the carbamate moiety can be integral to designing molecules with tailored optoelectronic features for high-sensitivity detection. metu.edu.tr
Table 3: UV/Vis Absorption Data for Representative Carbamate-Functionalized Chromophores
This table displays the maximum absorption wavelengths (λmax) for a series of chromophores containing an isobutylcarbamate group, illustrating how structural modifications to the acceptor part of the molecule can tune the UV-Vis absorption. metu.edu.trnih.gov
| Compound ID | Description | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| 12c | Isobutylcarbamate-substituted chromophore | 363 | Not specified |
| 15c | Phenyl-substituted yellow chromophore | 422 | Not specified |
| 19c | Anisole-substituted orange chromophore | 468 | Not specified |
| 23c | Diethylaniline-substituted chromophore | 548 | Not specified |
| 26c | Chromophore with extended conjugation | 692 | 5.26 x 10⁴ |
Advanced Applications of Benzyl Butylcarbamate in Chemical Research
Role as a Synthetic Building Block in Complex Molecular Architectures
In the field of synthetic chemistry, a "building block" refers to a chemical compound or molecular fragment with reactive functional groups that is used in the bottom-up assembly of more complex molecular architectures. wikipedia.org These building blocks are crucial for creating intricate structures like nanoparticles, polymers, and supramolecular complexes with a high degree of control. wikipedia.org The utility of a building block is often determined by its structural features and the selective reactivity of its functional groups. wikipedia.org Aryl benzyl (B1604629) ether-functionalized building blocks have demonstrated enhanced capability in forming ideal geometries for molecular assemblies. csic.es
The benzyl carbamate (B1207046) moiety, a key feature of Benzyl butylcarbamate, is instrumental in controlled polymerization, particularly in the synthesis of polypeptides like polylysine. The synthesis often employs the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) derivative of an amino acid. In the case of lysine (B10760008), a precursor such as N6-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys-NCA) is used, where the "carbobenzoxy" (Cbz) group is a benzyl carbamate. mdpi.com
This Cbz group serves as a protecting group for the amine on the lysine side chain. This protection is critical as it prevents unwanted side reactions during polymerization, allowing for the formation of well-defined polymers with controlled molecular weight and narrow polydispersity. mdpi.com The controlled nature of this process is essential for creating advanced, biocompatible materials. Following polymerization, the benzyl carbamate protecting group can be removed to yield the final poly(L-lysine), a cationic polypeptide with numerous applications. mdpi.com
Table 1: Benzyl Carbamate as a Polymerization Precursor
| Precursor Example | Polymerization Method | Resulting Polymer | Key Applications of Polymer |
|---|
In medicinal chemistry, building blocks are used to assemble novel drug candidates. wikipedia.orgcsmres.co.uk The carbamate group is a significant structural motif in many approved drugs, valued for its chemical stability and its ability to act as a surrogate for the more labile peptide bond. acs.org
The this compound structure offers several advantages for scaffold design:
Structural Rigidity and Diversity : The incorporation of carbamate functionalities within constrained cyclic or bicyclic structures is a strategy used to create unique three-dimensional scaffolds for drug design. vulcanchem.com Such scaffolds can serve as conformationally restricted building blocks in the development of enzyme inhibitors and receptor modulators. vulcanchem.com
Peptide Bond Isostere : The carbamate linkage is recognized as a stable bioisostere of the amide bond. This allows chemists to design peptidomimetic drugs with improved stability against enzymatic degradation and better cell permeability. acs.org
Directed Interactions : The benzyl group can participate in π-π stacking interactions with biological targets, while the carbamate moiety can form key hydrogen bonds. This makes derivatives of this compound valuable for designing molecules with specific receptor binding properties. acs.orgvulcanchem.com
Monomer Precursor in Controlled Polymerization Processes (e.g., Polylysine Synthesis)
Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. The self-assembly process, driven by these forces, is a cornerstone of this field and is fundamental to creating novel materials. researchgate.netnih.gov
Low-molecular-weight organic gelators (LMWGs) are small molecules (typically under 1000 Da) that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. mdpi.com The carbamate functional group is a powerful tool in the design of LMWGs. researchgate.net
Molecules containing a carbamate group, such as this compound, are excellent candidates for gelators because the carbamate's N-H group acts as a hydrogen bond donor, while its two oxygen atoms act as hydrogen bond acceptors. researchgate.net This allows for the formation of extensive intermolecular hydrogen-bonding networks, a primary driving force for self-assembly into gel fibers. researchgate.netresearchgate.net Research has shown that benzyl and tert-butyl carbamate derivatives of long-chain amino acids can effectively gelate various organic solvents and even water at very low concentrations. researchgate.net The synthesis of such gelators often involves straightforward amidation or related reactions to introduce the carbamate functionality. orientjchem.org
The self-assembly of molecules like this compound into ordered supramolecular structures is governed by a delicate balance of several non-covalent interactions. researchgate.netnih.gov The process is driven by the collective action of these weak forces, which include hydrogen bonds, van der Waals forces, and π-π stacking. nih.govresearchgate.net
For a molecule with the structure of this compound, the key intermolecular forces are:
Hydrogen Bonding : This is a primary driving force, occurring between the N-H (donor) and C=O (acceptor) sites of the carbamate groups on adjacent molecules. researchgate.net This directional interaction is crucial for forming the initial one-dimensional chains that grow into fibers.
π-π Stacking : The aromatic phenyl rings of the benzyl groups can stack on top of each other, an interaction that helps to stabilize the assembled structure, particularly in organogels. mdpi.comresearchgate.net
Van der Waals Interactions : The flexible butyl chains contribute through weaker, non-specific van der Waals forces. These interactions between the alkyl chains help to fill space and reinforce the fibrous network. researchgate.netresearchgate.net
The study of these mechanisms combines experimental techniques like microscopy and spectroscopy with computational simulations to understand how molecular structure dictates the final macroscopic properties of the material. researchgate.netresearchgate.net
Table 2: Intermolecular Forces in this compound Self-Assembly
| Intermolecular Force | Molecular Origin | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Carbamate group (N-H and C=O) | Primary directional force; initiates fiber formation. researchgate.netresearchgate.net |
| π-π Stacking | Benzyl group (phenyl ring) | Stabilizes the assembly; enhances gel strength. mdpi.comresearchgate.net |
Design and Synthesis of Low-Molecular-Weight Organic Gelators
Modulating Intermolecular Interactions in Chemical Systems
The ability to control and tune intermolecular interactions is a central goal in materials science and chemical engineering. Introducing molecules like this compound into a system allows chemists to precisely modulate the non-covalent forces at play. nih.govmdpi.com
By adding a component with strong hydrogen bonding and π-stacking capabilities, it is possible to disrupt existing interaction networks or create new, favorable ones. mdpi.comrsc.org For example, in amorphous solid dispersions, polymers with specific functional groups are used to form stabilizing intermolecular interactions with drug molecules, preventing crystallization and enhancing stability. nih.gov Similarly, the this compound moiety can be used to:
Induce or Inhibit Aggregation : Its presence can either promote self-assembly (as in gelation) or, through competitive interactions, break up the aggregates of another component in a mixture. chemrxiv.org
Control Crystal Packing : The directional nature of hydrogen bonds and π-stacking can be used to guide how molecules arrange themselves in a crystal lattice, influencing the physical properties of the solid.
Tune Material Properties : As demonstrated with peptide hydrogels, modulating intermolecular repulsion and attraction allows for fine-tuning of material properties like stiffness and elasticity. mdpi.com The functional groups on this compound provide a toolkit for achieving similar control in other chemical systems.
Engineering Hydrogen Bonding Networks in Carbamate-Containing Structures
The carbamate group is an excellent motif for engineering hydrogen-bonded networks due to the presence of both a hydrogen bond donor (the N-H group) and acceptor sites (the carbonyl C=O group). This dual functionality allows carbamate-containing molecules to self-associate into predictable one-dimensional chains or more complex architectures. The strategic design of molecules incorporating the carbamate functional group makes it possible to fine-tune the macroscopic properties of materials, such as gels.
Research into N-protected long-chain amino acids has demonstrated that benzyl carbamate derivatives are particularly effective gelators for polar organic solvents and water. The formation of these gels stems from the self-assembly of the molecules into fibrous structures, which create a three-dimensional network that entraps solvent molecules. The primary force driving this assembly is the network of hydrogen bonds formed between the carbamate groups of adjacent molecules. The predictability of this hydrogen bonding has been exploited to assemble nanotubular materials from macrocyclic derivatives and to create layered networks. By modifying the substituents on the carbamate, such as using a benzyl group, researchers can introduce steric effects that direct the geometry of the hydrogen-bonded assembly, predictably switching between different structural motifs like dimers and chains. This level of control is a key objective in crystal engineering, which aims to design novel materials with specific, targeted structures and properties.
Exploitation of Van der Waals and Ionic Interactions in Ordered Assemblies
While hydrogen bonding provides the primary directionality for self-assembly, the stability and formation of ordered structures like molecular gels also rely on the collective contribution of other non-covalent forces, including van der Waals and ionic interactions. google.com These forces, although weaker than covalent bonds, are crucial for the aggregation and stabilization of supramolecular architectures. rightexample.com
Ionic Interactions: The introduction of charged functional groups into a carbamate-containing molecule allows for the exploitation of strong, non-directional ionic interactions. In a study of gelating amino acid derivatives, the compounds were deprotonated to form their sodium salts. The resulting ionic interactions between the negatively charged carboxylate groups and the positive metal ions provided a powerful secondary force that reinforced the hydrogen-bonded network, enabling gelation at very low concentrations. This combined use of multiple interaction types—hydrogen bonds, van der Waals forces, and ionic interactions—is a sophisticated strategy for creating stable, ordered assemblies from relatively simple molecular components. A similar approach is used in the formation of co-crystals, where components interact through a combination of these non-covalent interactions to create new materials with different properties from the individual components. google.com
Future Research Directions and Emerging Paradigms for Benzyl Butylcarbamate
Development of Innovative and Atom-Economical Synthetic Routes
Traditional methods for synthesizing carbamates often involve hazardous reagents like phosgene (B1210022) or multi-step processes with poor atom economy. ionike.com A primary focus of future research will be the development of greener, more efficient, and atom-economical synthetic pathways to benzyl (B1604629) butylcarbamate.
A significant emerging paradigm is the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and economical C1 feedstock. doaj.org Research efforts could be directed towards designing novel catalytic systems for the direct three-component coupling of benzyl alcohol, n-butylamine, and CO₂. This approach represents a 100% atom-economical route, avoiding the production of wasteful byproducts. doaj.org Catalytic systems based on earth-abundant metals like copper, potentially supported on recyclable ionic liquids or solid matrices, could offer a practical and environmentally benign alternative to current methods. doaj.org
Another promising avenue involves the catalytic alcoholysis of urea (B33335) derivatives with benzyl alcohol. ionike.comtandfonline.com Lanthanum-based catalysts, for instance, have shown high efficacy in the synthesis of N-substituted carbamates from ureas and organic carbonates with 100% atom economy. ionike.comtandfonline.comionike.com Future work could adapt these systems for the solvent-free synthesis of benzyl butylcarbamate from N,N'-dibutylurea and a benzyl carbonate source, or directly with benzyl alcohol, with the only byproduct being a recyclable amine. ionike.com
Table 1: Comparison of Potential Atom-Economical Synthetic Routes for this compound
| Synthetic Route | Reactants | Catalyst Example | Key Advantages | Research Focus |
| Direct CO₂ Fixation | Benzyl alcohol, n-Butylamine, CO₂ | Cu₂O/Ionic Liquid System doaj.org | 100% atom economy, uses renewable feedstock, mild conditions. | Catalyst development, reaction optimization, scalability. |
| Urea Alcoholysis | N,N'-Dibutylurea, Benzyl Alcohol | La₂O₃/SiO₂ tandfonline.com | High atom economy, non-phosgene route, potential for solvent-free conditions. | Catalyst stability and recyclability, mechanism elucidation. |
| Carbonate Aminolysis | Dibenzyl Carbonate, n-Butylamine | Base-catalyzed | Avoids hazardous reagents, potentially high yields. | Development of efficient and recyclable catalysts. |
In-Depth Mechanistic Investigations Utilizing Advanced Spectroscopic Probes
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing synthetic routes and designing new applications. Future research will increasingly rely on advanced spectroscopic and analytical techniques to probe reaction intermediates and transition states in real-time.
For instance, in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to monitor the kinetics and mechanism of the catalytic syntheses described above. ionike.com A particularly powerful but underutilized technique for studying CO₂-derived species is ¹⁷O NMR spectroscopy. nih.gov Computational studies suggest that ¹⁷O NMR provides excellent differentiation between proposed carbamate (B1207046) and carbamic acid intermediates, which is often challenging using conventional ¹³C NMR alone. nih.gov Applying this technique to the formation of this compound could provide unambiguous evidence for the operative reaction pathway.
Furthermore, the development of fluorogenic probes based on carbamate chemistry presents a novel way to study reaction dynamics. nih.govacs.org Researchers could design a derivative of this compound linked to a fluorophore, where the carbamate's cleavage by a specific stimulus (e.g., an enzyme or chemical reagent) triggers a fluorescent signal. nih.gov This would enable the sensitive detection and quantification of carbamate cleavage kinetics, which is relevant for designing targeted-release systems.
Mechanistic studies of photoinduced, copper-catalyzed N-alkylation reactions have also been explored for other carbamates, revealing complex pathways involving alkyl radicals and various copper oxidation states. nih.gov Similar detailed studies, combining techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, could elucidate the mechanisms of novel photochemical syntheses or reactions of this compound. nih.gov
Harnessing Machine Learning and Artificial Intelligence for Carbamate Design and Prediction
Generative models, such as Generative Tensorial Reinforcement Learning (GENTRL) and REINVENT, can be trained on large chemical databases to design novel carbamate structures de novo with optimized properties like synthetic feasibility, biological activity, or specific physicochemical characteristics. researchgate.netnih.gov For example, an AI model could be tasked with designing derivatives of this compound that are predicted to have high inhibitory activity against a specific enzyme, such as acetylcholinesterase, a target for some carbamate drugs. plos.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound analogs with their functional properties. plos.orgnih.gov These models can identify key molecular descriptors that influence activity, guiding the rational design of more potent or selective compounds. plos.org Web-based platforms like ADMET-AI are already available to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules from their structure, which can be used to pre-screen virtual libraries of this compound derivatives for drug-like characteristics. greenstonebio.com
| Derivative Name | Proposed Modification | Predicted Property (Example: AChE Inhibition pIC₅₀) | Predicted Property (Example: BBB Penetration Probability) | Synthetic Feasibility Score (1-10) |
| BBC-001 | Add 3-fluoro to benzyl ring | 7.5 | 0.85 | 9 |
| BBC-002 | Replace butyl with isobutyl | 6.8 | 0.70 | 9 |
| BBC-003 | Add 4-amino to benzyl ring | 8.2 | 0.65 | 7 |
| BBC-004 | Replace benzyl with naphthyl | 7.9 | 0.90 | 8 |
Exploration of Novel Supramolecular Architectures and Functional Materials
Low molecular weight compounds capable of self-assembly into ordered, functional materials are of great interest. Carbamate-containing molecules, particularly N-protected amino acids, have been shown to act as efficient gelators, forming fibrous networks that can entrap solvents to create molecular gels. The structure of this compound, featuring a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl, a planar aromatic benzyl group, and a flexible aliphatic butyl chain, provides all the necessary components for directed self-assembly through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions.
Future research should explore the potential of this compound and its derivatives as building blocks for supramolecular materials. Investigations could focus on its ability to form organogels or hydrogels under specific conditions (e.g., temperature, solvent polarity, additives). The resulting materials could have applications in areas such as controlled release, catalysis, or as templates for mineralization.
Furthermore, the incorporation of this compound moieties into larger polymer structures could lead to functional materials with unique properties. For example, carbamate-functional addition polymers are used in coatings and adhesives. google.com Research could focus on creating polymers where the specific non-covalent interactions of the this compound side chains can be used to control the macroscopic properties of the material, such as its thermoreversibility or self-healing capabilities. The formation of complex supramolecular architectures, such as peptide/nucleic acid hybrids, has also been studied, suggesting that carbamate-containing building blocks can be integrated into highly ordered biological mimics. nih.gov
Computational Design of Carbamate-Based Chemical Systems for Targeted Applications
Computational chemistry provides powerful tools for the in silico design and evaluation of molecules for specific purposes, reducing the cost and time of experimental work. ijpsdronline.com Future research on this compound will benefit immensely from the application of computational design strategies.
Molecular docking and molecular dynamics (MD) simulations are key techniques used to predict and analyze the binding of small molecules to biological targets like enzymes or receptors. plos.orgplos.org Researchers can computationally screen virtual libraries of this compound derivatives against the active site of a target protein. ijpsdronline.commdpi.com For example, docking studies could be used to design a this compound analog that fits perfectly into the acyl pocket of butyrylcholinesterase, a target for Alzheimer's disease therapy, while MD simulations could validate the stability of the predicted binding pose over time. mdpi.comacs.org
These computational approaches can guide synthetic efforts by prioritizing compounds that are most likely to be active. This strategy has been successfully applied to design resveratrol-based carbamates and other inhibitors. mdpi.com The process involves identifying a lead compound, performing in silico modifications, evaluating the binding affinity and ADMET properties computationally, and then synthesizing only the most promising candidates for experimental validation. acs.orgplos.org This iterative "Design-Make-Test-Analyze" cycle, strongly guided by computational modeling, can dramatically accelerate the development of new functional molecules based on the this compound scaffold. nih.gov
Table 3: Illustrative Workflow for Computational Design of a Targeted this compound Derivative
| Step | Action | Computational Tool | Desired Outcome |
| 1. Target Identification | Select a biological target (e.g., an enzyme). | Literature/Database Search | 3D structure of the target protein (PDB ID). |
| 2. Virtual Library Generation | Create a library of virtual this compound analogs. | Chemical drawing software | A set of novel molecular structures. |
| 3. Molecular Docking | Dock the virtual library into the target's active site. | AutoDock, GROMACS, etc. | Ranking of compounds by predicted binding affinity (docking score). plos.orgplos.org |
| 4. ADMET Prediction | Predict pharmacokinetic and toxicity properties. | ADMET-AI, SwissADME greenstonebio.com | Filtered list of compounds with drug-like properties. |
| 5. Molecular Dynamics | Run MD simulations on the top-ranked complexes. | GROMACS, AMBER plos.org | Confirmation of binding stability and key interactions. |
| 6. Synthesis & Testing | Synthesize and experimentally validate the top 1-3 candidates. | N/A (Experimental) | Confirmation of predicted biological activity. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling benzyl butylcarbamate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves, lab coats, and chemical safety goggles to avoid skin/eye contact. Respiratory protection is advised if vapor/mist inhalation is possible .
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent leakage or electrostatic buildup. Opened containers must be resealed carefully .
- Spill Management : Collect spills using dry methods (e.g., sweeping or vacuuming) and dispose of in approved containers. Avoid environmental release .
Q. What are common synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer :
- Synthesis Methods : Adapt protocols from analogous carbamates, such as coupling benzyl chloroformate with butylamine under controlled pH (e.g., using Schotten-Baumann conditions). Catalysts like NaH or Ag₂O may improve selectivity .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or TLC, referencing retention factors against known standards .
Q. How can researchers assess the stability of this compound under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (e.g., UV light, heat, acidic/alkaline buffers) and analyze degradation products using LC-MS or NMR. For photostability, use UV chambers with wavelength ranges mimicking sunlight (290–400 nm) .
- Data Interpretation : Compare degradation kinetics (e.g., half-life calculations) across conditions. Use statistical tools like ANOVA to identify significant stability differences .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?
- Methodological Answer :
- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., NaH vs. quaternary ammonium salts) using a Design of Experiments (DoE) approach. Track byproduct formation via GC-MS .
- Mechanistic Insights : Probe intermediates with in-situ IR spectroscopy or computational modeling (DFT) to identify rate-limiting steps. For example, steric hindrance in butylamine may necessitate longer reaction times .
Q. How should researchers address contradictory data on this compound’s reactivity in published studies?
- Methodological Answer :
- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. Stratify data by experimental conditions (e.g., solvent systems, purity thresholds) to isolate confounding factors .
- Systematic Review : Follow PRISMA guidelines to evaluate study quality, prioritizing experiments with validated analytical methods (e.g., NMR quantification over TLC spot intensity) .
Q. What advanced strategies can improve the aqueous solubility of this compound for biological studies?
- Methodological Answer :
- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) or use cyclodextrin inclusion complexes. Characterize solubility enhancements via phase-solubility diagrams .
- Formulation Screening : Test surfactants (e.g., Tween-80) or co-solvents (e.g., DMSO/PEG mixtures) in a tiered assay. Use dynamic light scattering (DLS) to monitor aggregation .
Q. How can researchers validate the identity of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Analytical Workflow :
Extraction : Use SPE columns (C18 phase) with methanol elution.
Detection : Employ UPLC-QTOF-MS with a reverse-phase column (C18, 1.7 µm). Compare fragmentation patterns (MS/MS) to reference spectra from NIST or PubChem databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
